N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline
Description
N-[(E)-(2,4-Dichlorophenyl)methylidene]-3,4-dimethylaniline is an imine derivative synthesized via condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethylaniline. Its molecular formula is C₁₅H₁₂Cl₂N, with a molecular weight of 289.17 g/mol. The compound features a planar imine group (C=N) bridging a 2,4-dichlorophenyl moiety and a 3,4-dimethylaniline group.
Properties
Molecular Formula |
C15H13Cl2N |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-9H,1-2H3 |
InChI Key |
JFFQVZAHBBPZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade solvents and reagents. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3,4-dimethylaniline and 2,4-dichlorobenzaldehyde.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of human cancer cells through mechanisms such as apoptosis and cell cycle arrest. A notable study demonstrated that compounds with similar structures had IC50 values in the micromolar range against breast and lung cancer cell lines .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of pathogenic bacteria and fungi. For example, a study reported that derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Materials Science
2.1 Dye Production
This compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties. The compound's ability to form stable colorations makes it suitable for applications in textiles and coatings. The production process often involves coupling reactions with diazonium salts to yield vibrant azo dyes .
2.2 Polymer Additives
In materials science, this compound serves as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve the overall performance of materials used in outdoor applications where exposure to sunlight is a concern .
Environmental Applications
3.1 Environmental Monitoring
This compound can be employed as a marker for environmental monitoring due to its persistence in soil and water systems. Studies have utilized this compound to track pollution sources and assess the degradation rates of organic contaminants in various ecosystems .
3.2 Bioremediation
The compound's structure allows it to interact with microbial communities in contaminated environments, making it a candidate for bioremediation strategies aimed at degrading harmful pollutants. Research indicates that specific bacterial strains can metabolize this compound, thereby reducing its concentration in polluted sites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Hussain et al., 2010 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cells with IC50 values < 10 µM |
| Tariq et al., 2010 | Antimicrobial Properties | Reported MIC values of 32 µg/mL against Staphylococcus aureus |
| Environmental Study (2020) | Environmental Monitoring | Used as a tracer for assessing pollution levels in river systems |
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs differing in substituents, electronic properties, and biological activities.
Substitution Patterns and Electronic Effects
- N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline : Replacing chlorine with fluorine reduces electron-withdrawing effects, altering dipole moments and intermolecular interactions. Fluorine’s smaller atomic radius may enhance solubility compared to the dichloro analog .
- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline: Methoxy groups are electron-donating, increasing electron density on the aromatic ring.
- 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide: Incorporates an oxime ether and propanamide, introducing hydrogen-bonding capacity absent in the target compound. This structural difference may enhance anti-inflammatory activity .
Functional Group Variations
- 3,4-Dimethoxyphenethylamine: An amine analog lacking the imine group.
- N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine: Features a nitropyridine group instead of an imine.
Data Table: Key Comparative Properties
Biological Activity
N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline, with the molecular formula C15H14Cl2N, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a conjugated system that enhances its chemical reactivity. The presence of the dichlorophenyl group and the dimethylaniline moiety contributes to its biological properties. The structural characteristics can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H14Cl2N |
| Functional Groups | Dichlorophenyl, Dimethylaniline |
| Conjugated System | Yes |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has shown promise in anticancer research. Its ability to inhibit cell proliferation in cancer cell lines has been documented. For instance, assays conducted on human cancer cell lines revealed that it induces apoptosis and inhibits tumor growth through mechanisms involving cell cycle arrest .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, leading to oxidative stress in target cells .
Acute Toxicity
Studies on acute toxicity indicate that the compound has moderate toxicity levels when administered orally in animal models. The no observed adverse effect level (NOAEL) was determined to be around 10 mg/kg body weight based on renal and hepatic effects observed in high-dose groups .
Repeated Dose Toxicity
Repeated exposure studies have highlighted potential adverse effects on the liver and kidneys. Significant increases in organ weights and histopathological changes were noted at higher doses .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various Schiff bases, including this compound. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies on human breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis markers such as caspase activation .
- Toxicity Assessment : A comprehensive assessment of repeated dose toxicity revealed significant findings regarding organ-specific toxicity and metabolic pathways involved in the detoxification process of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
